

In-Depth Technical Guide to Research-Grade Acetyl Tributyl Citrate (ATBC)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tributyl Citrate (ATBC), with CAS number 77-90-7, is an organic compound widely utilized as a non-toxic, biodegradable plasticizer and a pharmaceutical excipient.[1][2] Chemically, it is the tri-ester of citric acid with butanol, which is subsequently acetylated.[3] In a research and drug development context, ATBC is valued for its application in creating flexible films for tablet coatings, particularly in sustained-release formulations, and its use in medical devices and food packaging materials.[2][4] Its low toxicity profile makes it a preferred alternative to phthalate-based plasticizers.[5] Understanding the precise physical and chemical specifications of research-grade ATBC is critical for ensuring reproducibility, safety, and efficacy in experimental and formulation studies. This guide provides a comprehensive overview of these specifications, detailed analytical methodologies for quality control, and insights into its biological interactions.

Physical and Chemical Specifications

The quality of research-grade ATBC is defined by a stringent set of physical and chemical parameters. These specifications ensure the purity, stability, and safety of the compound for scientific applications. The data below is a summary of typical specifications from various suppliers and databases.

Table 2.1: General and Chemical Properties



Property	Value	Reference(s)	
Chemical Name	2-(acetyloxy)-1,2,3- Propanetricarboxylic acid, tributyl ester	[4][6]	
Synonyms	ATBC, Tributyl O-acetylcitrate, Citroflex A	trate, [7]	
CAS Number	77-90-7	[8]	
Molecular Formula	C20H34O8	[6]	
Molecular Weight	402.48 g/mol [8]		
Appearance	Colorless, transparent, oily liquid	[8]	
Odor	Odorless to very faint, sweet, herbaceous odor	[9][10]	

Table 2.2: Quantitative Physical and Chemical Specifications



Parameter	Specification <i>l</i> Value	Test Method Reference	Reference(s)
Assay (Purity)	≥ 99.0%	Gas Chromatography (GC)	[4][8]
Color	≤ 30 APHA / ≤ 40 Hazen Units	ASTM D1045-86	[6][8]
Acidity (as mg KOH/g)	≤ 0.2	Titration	[8]
Water Content	≤ 0.25% w/w	Karl Fischer Titration (USP <921>)	[6][8]
Refractive Index	1.4410 – 1.4425 (at 25°C)	USP <831>	[8]
Specific Gravity / Density	1.045 – 1.055 g/mL (at 25°C)	ASTM D1045-86	[8][11]
Boiling Point	~327 - 331°C at 760 mmHg	-	[9][11]
Melting Point	~ -80°C	-	[9][10]
Flash Point	~204°C (Open Cup)	-	[6]
Residue on Ignition	≤ 0.1%	USP <281>	[8]
Heavy Metals (as Pb)	≤ 10 ppm	USP <231> / ICP-MS	[12]
Solubility	Insoluble in water; soluble in alcohols and organic solvents.	-	[6][10]

Quality Control Experimental Protocols

Ensuring that ATBC meets research-grade specifications requires a series of analytical tests. Below are detailed methodologies for key experiments.

Assay (Purity) by Gas Chromatography (GC)



This method determines the purity of ATBC and quantifies related substances, such as tributyl citrate.

- Principle: Gas chromatography separates volatile compounds based on their partitioning between a stationary phase (in a column) and a mobile phase (a carrier gas). A Flame Ionization Detector (FID) is used for quantification.
- Instrumentation: Gas Chromatograph with FID.
- Procedure:
 - Column: 30-m × 0.32-mm capillary column coated with a 0.5-μm layer of G42 (polyethylene glycol) phase.
 - Carrier Gas: Helium, at a flow rate of approximately 1.9 mL/min.
 - Injector and Detector Temperature: Set injector to 240°C and detector to 280°C.
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 0 minutes.
 - Ramp: Increase temperature at 20°C/min to 230°C.
 - Final hold: Hold at 230°C for 15 minutes.
 - Sample Preparation:
 - Test Solution: Prepare a 30 mg/mL solution of ATBC in toluene.
 - System Suitability Solution: Prepare a solution containing 30 mg/mL each of USP Acetyltributyl Citrate RS and USP Tributyl Citrate RS in toluene.
 - \circ Injection: Inject 1 μ L of the solution using a split ratio (e.g., 30:1).
 - Analysis: The retention times for tributyl citrate and acetyltributyl citrate are approximately
 0.9 and 1.0, respectively. Calculate the area percentage of the ATBC peak relative to the



total area of all peaks, excluding the solvent peak. The resolution between the tributyl citrate and acetyltributyl citrate peaks should be not less than 1.5.[13]

Identification by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to obtain a chemical fingerprint of the molecule, confirming its identity by matching the spectrum to a reference.

- Principle: FTIR measures the absorption of infrared radiation by the sample, which excites
 molecular vibrations. The resulting spectrum of absorption vs. wavenumber is unique to the
 molecule's functional groups.
- Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Procedure:
 - Sample Preparation: Place a small drop of the liquid ATBC sample directly onto the ATR crystal. No further preparation is needed.
 - Spectrum Acquisition: Collect the spectrum over a range of 4000 to 600 cm⁻¹.
 - Analysis: The obtained infrared absorption spectrum should be compared with a reference spectrum of USP Acetyltributyl Citrate RS. Key characteristic peaks for ATBC include strong C=O stretching vibrations from the ester groups (~1740 cm⁻¹) and the acetyl group (~1735 cm⁻¹), and C-O stretching vibrations (~1200-1000 cm⁻¹).[5][13]

Water Content by Karl Fischer Titration

This is a highly specific method for determining the water content in a substance.[14]

- Principle: The Karl Fischer method is based on a reaction between iodine and water in the
 presence of sulfur dioxide, an alcohol (like methanol), and a base (like imidazole). The
 endpoint is detected electrometrically when an excess of iodine is present.
- Instrumentation: Karl Fischer Titrator (volumetric or coulometric).
- Procedure (Volumetric Method):



- Titrant: Standardized Karl Fischer reagent.
- Solvent: Anhydrous methanol.
- Standardization: Determine the water equivalence factor (F) of the Karl Fischer reagent using a known amount of water or a certified standard like sodium tartrate dihydrate.
- Sample Analysis: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint. Accurately weigh and add a specified quantity of ATBC (typically 1-2 g) to the vessel.[15] Stir to dissolve and titrate with the Karl Fischer reagent to the electrometric endpoint.
- Calculation: The water content (%) is calculated using the volume of titrant consumed, the weight of the sample, and the water equivalence factor (F).[15]

Residue on Ignition (Sulphated Ash)

This test measures the amount of inorganic impurities in an organic substance.[16]

- Principle: The sample is incinerated in the presence of sulfuric acid. The acid converts metal oxides and other inorganic impurities into more stable sulfates, which are then weighed.[17]
- Instrumentation: Muffle furnace, suitable crucible (silica or platinum).
- Procedure:
 - Crucible Preparation: Ignite a crucible at 600 ± 50°C for 30 minutes, cool it in a desiccator, and weigh it accurately.
 - Sample Preparation: Accurately weigh 1 to 2 g of ATBC into the prepared crucible.
 - Charring: Moisten the sample with 1 mL of concentrated sulfuric acid and heat gently until the sample is thoroughly charred.
 - Ignition: Cool the crucible, add another 1 mL of sulfuric acid, and heat gently until white fumes are no longer evolved. Ignite the crucible in a muffle furnace at 600 ± 50°C until all carbon has been consumed.

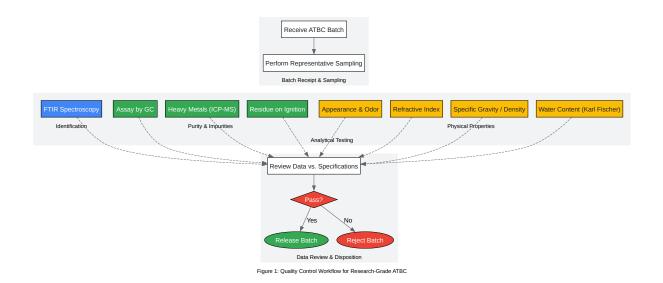


- Final Weighing: Cool the crucible in a desiccator to room temperature and weigh it accurately.
- Calculation: The percentage of residue is calculated based on the weight of the residue and the initial weight of the sample.

Visualization of Workflows and Pathways Quality Control Workflow for Research-Grade ATBC

The following diagram illustrates the logical flow of quality control testing for a batch of research-grade ATBC, from sample receipt to final disposition.







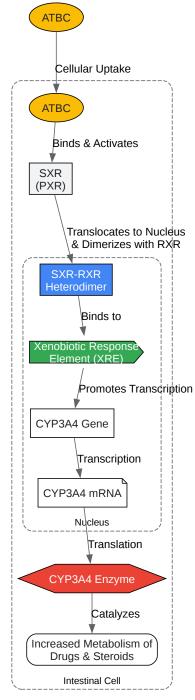


Figure 2: ATBC-Mediated Activation of the SXR Signaling Pathway

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